molecular formula C19H11ClN4 B11986736 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-76-3

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B11986736
CAS No.: 114991-76-3
M. Wt: 330.8 g/mol
InChI Key: YYCJAIBXIHTUDO-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 3-chloroaniline with 1,2-diaminobenzene under oxidative conditions . The reaction is often catalyzed by palladium or copper catalysts, which facilitate the formation of the imidazo[4,5-b]phenazine core. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, at elevated temperatures (around 100-150°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death . In cancer cells, the compound can interfere with cellular signaling pathways, inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its chlorophenyl group enhances its antimicrobial and antitumor activities compared to other phenazine derivatives .

Properties

CAS No.

114991-76-3

Molecular Formula

C19H11ClN4

Molecular Weight

330.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11ClN4/c20-12-5-3-4-11(8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-7-2-1-6-13(14)21-15/h1-10,21H

InChI Key

YYCJAIBXIHTUDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC(=CC=C5)Cl

Origin of Product

United States

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